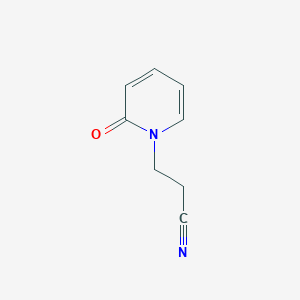

3-(2-oxopyridin-1(2H)-yl)propanenitrile

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. 3-(2-oxopyridin-1(2H)-yl)propanenitrile is a member of this class, featuring a nitrogen atom within its six-membered pyridone ring. Heterocycles like pyridine (B92270) and its derivatives are fundamental components in numerous biologically active molecules, including vitamins and pharmaceuticals. wikipedia.org The pyridine ring is structurally related to benzene, with one methine group replaced by a nitrogen atom. wikipedia.org This substitution creates a dipole moment and alters the electron density distribution within the ring, influencing its chemical reactivity. wikipedia.org Specifically, the nitrogen atom makes the ring more susceptible to nucleophilic substitution compared to benzene. msu.edu

Importance of 2-Pyridone and Nitrile Moieties in Advanced Chemical Research

The research significance of this compound is largely attributable to the functional properties of its two key structural components: the 2-pyridone scaffold and the nitrile group.

The 2-pyridone moiety is considered a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govrsc.org This six-membered nitrogen-containing heterocycle is a common nucleus in a wide array of natural products and synthetic compounds with diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.govbohrium.com Its importance in drug design stems from several key features. rsc.org It can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. rsc.orgnih.gov Furthermore, the 2-pyridone ring is recognized as a versatile bioisostere, capable of mimicking amides, phenols, and other aromatic systems to improve drug-like properties such as metabolic stability and solubility. rsc.org The value of this scaffold is underscored by its presence in a growing number of FDA-approved drugs, including kinase inhibitors like Doravirine and Palbociclib. rsc.org

The nitrile (–C≡N) functional group is also a crucial component in modern medicinal chemistry and organic synthesis. rsc.orgsioc-journal.cn Its inclusion in drug candidates can significantly modulate physicochemical and pharmacokinetic properties. sioc-journal.cn The strong dipole of the nitrile group allows it to participate in polar interactions and hydrogen bonding, enhancing binding affinity and selectivity for protein targets. sioc-journal.cnnih.gov It is often used as a bioisostere for carbonyl groups. sioc-journal.cn The introduction of a nitrile can also block metabolically weak spots in a molecule, thereby increasing its metabolic stability. sioc-journal.cn From a synthetic standpoint, the nitrile group is highly versatile and can be converted into other important functional groups such as amines and carboxylic acids. wikipedia.org More than 30 pharmaceuticals containing a nitrile group have been approved by the FDA, a testament to the group's utility and biocompatibility. nih.gov

Scope of Academic Inquiry for this compound

The primary focus of academic and industrial inquiry into this compound centers on its application as a chemical intermediate and a building block in organic synthesis. echemi.com While comprehensive studies on the intrinsic biological activity of this specific compound are not widely documented, its value lies in its utility for constructing more complex and potentially bioactive molecules.

Research involving similar structures, such as other propanenitrile derivatives, shows their use in the synthesis of pharmaceutical agents and other specialty chemicals. chemimpex.comnih.gov For instance, the cyanoethyl group is a reactive handle that can be involved in various chemical transformations. The synthesis of related compounds often involves the reaction of a heterocyclic core with reagents like 3-bromopropanenitrile or acrylonitrile (B1666552). nih.gov The compound serves as a precursor, embodying the desirable characteristics of the 2-pyridone and nitrile moieties, which can then be incorporated into larger, more functionally diverse molecular architectures. Its role as a bulk drug intermediate highlights its importance in the supply chain for the synthesis of active pharmaceutical ingredients. echemi.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxopyridin-1-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-3-7-10-6-2-1-4-8(10)11/h1-2,4,6H,3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJTBYZQWCCOBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326200 | |

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25386-51-0 | |

| Record name | NSC525259 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Oxopyridin-1(2H)-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 2 Oxopyridin 1 2h Yl Propanenitrile

Established Synthetic Routes and Reaction Pathways for the Core Structure

The synthesis of 3-(2-oxopyridin-1(2H)-yl)propanenitrile primarily relies on the construction of the N-substituted 2-pyridone core. Established methods for achieving this can be categorized into direct N-alkylation of the pre-formed pyridone ring and cyclization strategies to build the heterocyclic system.

Multi-step Organic Reaction Processes for this compound

A common and direct approach to the synthesis of this compound involves the N-alkylation of 2-hydroxypyridine (B17775) (which exists in equilibrium with its tautomer, 2-pyridone). This can be achieved through two primary pathways: substitution with a haloalkanenitrile or a Michael addition to acrylonitrile (B1666552).

Route A: Nucleophilic Substitution with 3-Halopropanenitrile

This method involves the reaction of 2-pyridone with a 3-halopropanenitrile, such as 3-chloropropionitrile (B165592) or 3-bromopropanenitrile, in the presence of a base. The base deprotonates the nitrogen of the 2-pyridone, forming a pyridonate anion which then acts as a nucleophile.

A typical reaction scheme is as follows:

Step 1: Deprotonation. 2-Hydroxypyridine is treated with a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. This generates the nucleophilic pyridonate anion.

Step 2: Nucleophilic Attack. 3-Chloropropionitrile is added to the reaction mixture. The pyridonate anion attacks the electrophilic carbon bearing the halogen, displacing the halide and forming the N-C bond.

Step 3: Work-up and Purification. The reaction mixture is typically worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.

| Parameter | Condition | Reference Example |

| Starting Material | 2-Hydroxypyridine | General N-alkylation protocols |

| Reagent | 3-Chloropropionitrile | Synthesis of similar N-alkylated heterocycles google.com |

| Base | Potassium Carbonate (K₂CO₃) | Common base for N-alkylation google.com |

| Solvent | Methyl Ethyl Ketone | A suitable polar aprotic solvent google.com |

| Temperature | 80°C | Typical temperature for this type of reaction google.com |

| Reaction Time | 18 hours | Representative reaction time google.com |

Route B: Michael Addition to Acrylonitrile

An alternative atom-economical approach is the Michael addition of 2-pyridone to acrylonitrile. This reaction is typically catalyzed by a base and proceeds via the conjugate addition of the pyridonate anion to the electron-deficient alkene of acrylonitrile.

The general steps for this process are:

Step 1: Catalyst and Reactant Mixing. 2-Hydroxypyridine and acrylonitrile are mixed in the presence of a catalytic amount of a strong base, such as Triton B (benzyltrimethylammonium hydroxide).

Step 2: Reaction Progression. The mixture is heated to facilitate the reaction. The progress can be monitored by techniques like thin-layer chromatography (TLC).

Step 3: Isolation. Upon completion, the excess acrylonitrile and catalyst are removed, and the product is isolated and purified.

| Parameter | Condition |

| Starting Material | 2-Hydroxypyridine |

| Reagent | Acrylonitrile |

| Catalyst | Base (e.g., Triton B) |

| Temperature | Reflux |

| Reaction Time | Several hours |

Regioselective Synthesis Approaches for N-Alkyl Pyridones

A significant challenge in the N-alkylation of 2-pyridones is the potential for O-alkylation, leading to the formation of 2-alkoxypyridine byproducts. The pyridonate anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. Achieving high regioselectivity for N-alkylation is crucial for an efficient synthesis.

Several factors influence the N- versus O-alkylation ratio:

Counter-ion: The choice of the cation from the base can influence the site of alkylation. For instance, the use of sodium hydride often favors N-alkylation.

Solvent: The polarity and coordinating ability of the solvent play a critical role. Polar aprotic solvents like DMF are commonly employed.

Leaving Group: The nature of the leaving group on the alkylating agent can also affect the regioselectivity.

Additives: The addition of certain salts, such as lithium bromide, has been shown to enhance N-selectivity in some cases.

A practical method to circumvent the issue of O-alkylation is to start with a 2-alkoxypyridine and react it with an alkyl halide. This leads to the formation of a pyridinium (B92312) salt, which then undergoes a subsequent nucleophilic displacement by the halide ion on the alkoxy group to yield the N-alkyl-2-pyridone with high regioselectivity.

Cyclization Reactions in 2-Pyridone Formation

One classic method is the Guareschi-Thorpe condensation , where a cyanoacetamide reacts with a 1,3-diketone to form a substituted 2-pyridone. wikipedia.org Another approach involves the rearrangement of pyridine-N-oxides in the presence of acetic anhydride (B1165640) to yield 2-acetoxypyridine, which can then be hydrolyzed to 2-pyridone. stackexchange.com

Multicomponent reactions (MCRs) have also emerged as a powerful tool for the one-pot synthesis of highly substituted 2-pyridone derivatives. nih.govrsc.org These reactions offer high atom economy and procedural simplicity by combining three or more starting materials in a single reaction vessel.

Novel and Emerging Synthetic Strategies

In line with the principles of green chemistry and the demand for more efficient synthetic methods, novel strategies for the synthesis of N-substituted 2-pyridones are continuously being developed.

Environmentally Benign Synthetic Protocols (e.g., Ultrasonically Assisted Methods)

The use of ultrasound irradiation as an energy source for chemical reactions has gained significant attention. Sonochemistry can lead to enhanced reaction rates, higher yields, and shorter reaction times compared to conventional heating methods. In the context of 2-pyridone synthesis, ultrasound has been successfully applied to multicomponent reactions for the formation of the pyridone ring. mdpi.com The cavitation effects generated by ultrasound can promote efficient mixing and mass transfer, leading to improved reaction outcomes under milder conditions.

| Method | Advantages | Application |

| Ultrasonic Assistance | Reduced reaction times, increased yields, milder conditions | Synthesis of 2-pyridone derivatives via multicomponent reactions mdpi.com |

Transition Metal-Catalyzed Synthetic Transformations

Transition metal catalysis offers a versatile and powerful platform for the synthesis of N-substituted 2-pyridones. Palladium-catalyzed reactions, for instance, have been developed for the regioselective O-alkylation of 2-pyridones. researchgate.net While this is the opposite of the desired regioselectivity for the target compound, it highlights the tunability of the reaction outcome through catalyst control.

More relevant to the synthesis of this compound are copper- and palladium-catalyzed N-arylation and N-alkylation reactions. organic-chemistry.orgorganic-chemistry.orgresearchgate.netnih.govnih.govrsc.org These methods can offer high yields and selectivity under mild conditions. For example, a copper-catalyzed coupling of 2-pyridone with an appropriate alkylating agent could provide a pathway to the target molecule.

| Catalyst System | Reaction Type | Potential Application |

| Palladium Complexes | C-H Alkoxylation | Functionalization of the pyridone ring researchgate.net |

| Copper(I) Iodide | N-Arylation | Synthesis of N-aryl-2-pyridones, adaptable to N-alkylation organic-chemistry.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a significant tool in organic chemistry, offering considerable advantages over conventional heating methods. This technique utilizes microwave radiation to heat reactants directly and uniformly, often leading to a dramatic reduction in reaction times, increased product yields, and enhanced reaction selectivity. nih.govnih.gov

In the synthesis of heterocyclic compounds, including derivatives related to pyridones, microwave irradiation has been shown to accelerate reaction rates significantly. For instance, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes when subjected to microwave heating. nih.govmdpi.com This rapid heating is particularly beneficial for multi-component reactions, where efficiency and time are critical. nih.gov The use of microwave-assisted organic synthesis (MAOS) is considered a green chemistry approach as it often reduces solvent usage and energy consumption. mdpi.com

While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented in the provided results, the principles are widely applicable. For example, the condensation of substituted isatins with compounds like malonic and cyanoacetic acids to form 2-oxindole derivatives has been efficiently achieved with microwave activation, yielding products in as little as 5-10 minutes with high yields (up to 98%). mdpi.com Similarly, the synthesis of various quinoline (B57606) and pyrimidine (B1678525) derivatives has been successfully conducted under microwave irradiation, demonstrating the versatility of this technique for nitrogen-containing heterocycles. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Product Yield | Moderate to Good | Often Good to Excellent nih.gov |

| Energy Efficiency | Lower | Higher |

| Heating Method | Conduction/Convection | Direct Dielectric Heating |

| Side Reactions | More prevalent | Often reduced |

Precursor Chemistry and Starting Materials Analysis

The synthesis of this compound is fundamentally dependent on the strategic selection and reaction of appropriate precursors. The molecule's structure, featuring a pyridone ring N-substituted with a propanenitrile chain, dictates the necessary starting materials.

Role of Cyanoacetic Acid Derivatives in Compound Synthesis

Cyanoacetic acid and its derivatives, such as ethyl cyanoacetate (B8463686) and cyanoacetamide, are highly versatile reagents in heterocyclic synthesis. tubitak.gov.tr They serve as key building blocks because they possess multiple reactive sites: an active methylene (B1212753) group, a nitrile group, and a carboxyl or derivative group. tubitak.gov.tr The active hydrogen atoms of the methylene group are particularly important, as they can participate in a variety of condensation and substitution reactions. tubitak.gov.tr

In the context of synthesizing the target compound, a cyanoacetic acid derivative is the logical source of the "-CH2-CH2-CN" (propanenitrile) side chain, or a precursor to it. The reactivity of these compounds allows for their condensation with various electrophiles. For instance, the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl group, is a common application. researchgate.net While a direct pathway might involve the reaction of a pyridone with a halo-propanenitrile, cyanoacetic acid derivatives can be used to construct the side chain through multi-step sequences. They are crucial synthons for creating the cyano-functionalized aliphatic chain that is ultimately attached to the pyridone nitrogen. tubitak.gov.tr The decarboxylative condensation of isatins with cyanoacetic acid under microwave conditions to yield (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetonitrile highlights a relevant application of this precursor class. mdpi.com

Utilization of Pyridine (B92270) and Pyridone Precursors

The core of the target molecule is the 2-pyridone ring. Therefore, pyridine or, more directly, 2-pyridone (also known as 2-hydroxypyridine) and its derivatives are essential starting materials. chemrxiv.orgnih.gov The 2-pyridone scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities. nih.gov

Synthesis can proceed in two main ways:

Starting with a pre-formed pyridone ring: In this approach, 2-pyridone itself is used as the precursor. The nitrogen atom of the pyridone ring acts as a nucleophile, reacting with an electrophilic three-carbon chain containing a nitrile group (e.g., 3-halopropanenitrile) in a nucleophilic substitution reaction. This is often the most direct route.

Constructing the pyridone ring: More complex syntheses involve building the pyridone ring from acyclic precursors. chemrxiv.org For example, methods like the Guareschi-Thorpe synthesis or Knoevenagel-type condensations can be employed. chemrxiv.org Such strategies might involve the reaction of a β-keto ester with a cyanoacetamide derivative. Another modern approach involves the oxidative amination of cyclopentenones to form pyridones. chemrxiv.org Pyridine N-oxides can also be rearranged to form 2-pyridone derivatives. chemrxiv.org

The choice of precursor often depends on the desired substitution pattern on the pyridone ring. For the synthesis of the unsubstituted title compound, starting with 2-pyridone is the most straightforward strategy. The pyridine ring itself can be activated, for example with triflic anhydride, to allow for the addition of nucleophiles, representing another potential synthetic route. researchgate.net

Table 2: Key Precursor Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| Cyanoacetic Acid | C₃H₃NO₂ | Source of the propanenitrile side chain mdpi.comtubitak.gov.tr |

| Ethyl Cyanoacetate | C₅H₇NO₂ | Versatile synthon for heterocycle formation tubitak.gov.tr |

| 2-Pyridone | C₅H₅NO | Core heterocyclic structure chemrxiv.orgnih.gov |

| Pyridine | C₅H₅N | Can be converted to pyridone derivatives chemrxiv.orgnih.gov |

| 3-Halopropanenitrile | C₃H₄N-X (X=Cl, Br, I) | Electrophilic partner for N-alkylation of pyridone |

Chemical Reactivity and Transformation Studies of 3 2 Oxopyridin 1 2h Yl Propanenitrile

Reactivity of the Nitrile Functional Group

The propanenitrile substituent of the title compound offers a versatile site for a variety of chemical modifications, primarily centered around the electrophilic carbon atom of the nitrile group and the acidic α-protons.

Nucleophilic Additions and Cycloaddition Reactions involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group is susceptible to attack by nucleophiles. While specific studies on 3-(2-oxopyridin-1(2H)-yl)propanenitrile are not extensively documented, analogous reactions with other nitriles suggest that it can undergo addition reactions. For instance, Grignard reagents or organolithium compounds could add to the nitrile to form, after hydrolysis, ketones.

The nitrile group can also participate in cycloaddition reactions. mit.edunih.gov Notably, [3+2] cycloadditions with 1,3-dipoles such as azides or nitrile oxides can lead to the formation of five-membered heterocyclic rings. For example, the reaction with an azide (B81097) would be expected to yield a tetrazole derivative, while reaction with a nitrile oxide would produce an oxadiazole. The unactivated nature of the nitrile in this compound suggests that these reactions may require thermal or catalytic activation. mit.edunih.gov

| Reaction Type | Reagent/Conditions | Expected Product |

| Nucleophilic Addition | Grignard Reagent (RMgX), then H₃O⁺ | Ketone |

| [3+2] Cycloaddition | Sodium Azide (NaN₃) | Tetrazole derivative |

| [3+2] Cycloaddition | Nitrile Oxide (RCNO) | Oxadiazole derivative |

Transformations Leading to Other Nitrogen-Containing Heterocycles

The nitrile functionality serves as a valuable precursor for the synthesis of various nitrogen-containing heterocycles. Hydrolysis of the nitrile group can yield a carboxylic acid, which can then be used in cyclization reactions. For instance, reduction of the nitrile to a primary amine, followed by reaction with a suitable dicarbonyl compound, could lead to the formation of new heterocyclic rings.

Intramolecular cyclization reactions are also a possibility. For example, the Thorpe-Ziegler reaction, an intramolecular condensation of dinitriles, could potentially be adapted if a second nitrile group were introduced into the molecule. scielo.br While not directly applicable to the title compound, this highlights the potential for the nitrile group to participate in ring-forming reactions. More relevantly, reactions that involve the α-protons to the nitrile can lead to cyclization. For instance, base-catalyzed intramolecular cyclization of related 2-cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl benzoate (B1203000) has been reported to yield A-pentacyclic cyano-enones. mdpi.com

Derivatives of the Nitrile Group (e.g., Cyanoacetamide Formation)

One of the most common transformations of a nitrile is its hydrolysis to a carboxylic acid or an amide. Partial hydrolysis of this compound under controlled acidic or basic conditions would yield 3-(2-oxopyridin-1(2H)-yl)propanamide. This amide could be a key intermediate for further functionalization.

Furthermore, the presence of acidic protons on the carbon alpha to the nitrile group allows for the formation of a carbanion. This carbanion can then react with various electrophiles. For instance, reaction with an acylating agent could potentially lead to the formation of a β-ketonitrile, a versatile synthetic intermediate. While the direct conversion of the propanenitrile to a cyanoacetamide derivative is not a straightforward transformation, the related N-alkylated-2-cyanoacetamide derivatives can be synthesized by the reaction of anilines with ethyl cyanoacetate (B8463686). sciforum.net

Reactivity of the 2-Oxopyridin-1(2H)-yl Moiety

The 2-pyridone ring is an electron-rich heteroaromatic system with its own characteristic reactivity, influenced by the N-substituent.

N-Functionalization Strategies

The title compound is already N-functionalized with a propanenitrile group. However, this substituent can potentially be modified or removed. For instance, metabolic N-dealkylation is a known process for N-substituted compounds in biological systems and can sometimes be mimicked by chemical methods to remove the alkyl group from the nitrogen atom. nih.govmdpi.com This would yield 2-pyridone. Conversely, the propanenitrile side chain itself can be a site of further reaction without detaching from the pyridone ring. For example, the nitrile group could be reduced to an amine, providing a tethered amino group for further elaboration.

Substituent Effects on Ring Reactivity

The 2-cyanoethyl group at the N-1 position of the pyridone ring influences the electronic properties and, consequently, the reactivity of the ring. As an electron-withdrawing group, it is expected to decrease the electron density of the pyridone ring, potentially affecting its susceptibility to electrophilic aromatic substitution.

Studies on the C-H functionalization of 2-pyridones have shown that the reaction's site-selectivity (at the C3, C4, C5, or C6 positions) is influenced by various factors, including the nature of the substituents on the ring and the nitrogen atom. nih.govrsc.org The electron-withdrawing nature of the N-substituent can impact the regioselectivity of metal-catalyzed C-H activation processes. For example, in palladium-catalyzed alkenylation reactions, the electronic nature of substituents can influence whether the reaction occurs at the C3 or C5 position. nih.gov The 2-pyridone ring itself is an electron-rich system, making it susceptible to electrophilic attack, typically at the C3 and C5 positions. The N-substituent can modulate this inherent reactivity.

| Position on Pyridone Ring | Electronic Nature | Expected Reactivity | Influence of N-Cyanoethyl Group |

| C3 | Electron-rich | Electrophilic substitution | Modulation of reactivity |

| C4 | Electron-deficient | Nucleophilic attack | Less affected |

| C5 | Electron-rich | Electrophilic substitution | Modulation of reactivity |

| C6 | Electron-deficient | Nucleophilic attack | Less affected |

Ring-Opening and Rearrangement Reactions

The 2-pyridone ring is a stable aromatic system, and its ring-opening requires significant energy input or specific catalytic activation. Research on related N-substituted 2-pyridones suggests that these reactions are not spontaneous but can be induced under certain conditions.

Ring-Opening Reactions:

Studies on analogous 3-oxoalkanenitriles have shown that ring-opening can be a key step in rearrangement pathways. For instance, in reactions leading to 2-dialkylaminopyridines, a proposed mechanism involves the initial formation of a pyridone intermediate, which then undergoes ring-opening to form a reactive intermediate that subsequently cyclizes and reacts further. nih.gov While this is not a direct ring-opening of the initial pyridone, it demonstrates the feasibility of such a transformation as part of a reaction cascade.

Rearrangement Reactions:

Novel rearrangement reactions have been observed in studies of 3-oxoalkanenitriles, which can serve as precursors to pyridone structures. These rearrangements often involve complex intramolecular cyclizations and ring transformations. nih.gov For this compound, potential rearrangements could involve the propanenitrile side chain interacting with the pyridone ring, possibly triggered by thermal or photochemical stimuli. However, specific studies detailing such rearrangements for this particular compound are lacking.

Intermolecular and Intramolecular Reaction Mechanisms

The mechanistic pathways for reactions involving this compound would be influenced by the presence of both the nucleophilic nitrogen of the pyridone ring (in its tautomeric 2-hydroxypyridine (B17775) form) and the electrophilic carbon of the nitrile group, as well as the acidic protons on the carbon adjacent to the nitrile.

A general mechanism for the formation of a 3-cyano-2-pyridone ring involves the following steps:

Knoevenagel Condensation: Reaction of a 1,3-dicarbonyl compound with an active methylene (B1212753) compound (e.g., cyanoacetamide) to form a vinylogous intermediate.

Michael Addition: Intramolecular or intermolecular addition to an activated double bond.

Cyclization and Dehydration/Elimination: Subsequent intramolecular cyclization followed by the elimination of a small molecule (like water or an amine) to form the stable 2-pyridone ring. researchgate.net

For instance, the reaction of cyanoacetamide with acetylacetone (B45752) in the presence of a base leads to the formation of a 3-cyano-2-pyridone derivative. The mechanism likely proceeds through the initial formation of an enolate from acetylacetone, which then attacks the cyanoacetamide, followed by cyclization and dehydration. mdpi.com

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Product | Proposed Mechanism Steps |

| Cyanoacetamide | Acetylacetone | KOH / Ethanol | 3-cyano-4,6-dimethyl-2-pyridone | 1. Deprotonation of cyanoacetamide 2. Nucleophilic attack on acetylacetone 3. Intramolecular cyclization 4. Dehydration |

| Malononitrile (B47326) | 1,3-Dicarbonyls | Base | 3-cyano-2-pyridone derivative | 1. Knoevenagel condensation 2. Cycloaddition 3. Isomerization |

This table presents generalized pathways for the synthesis of related 3-cyano-2-pyridone structures, as direct studies on cyclization/condensation of this compound are not available.

Regioselectivity and stereoselectivity are critical aspects of the chemical transformations of complex molecules. For 2-pyridone derivatives, regioselectivity often arises in substitution reactions on the ring, while stereoselectivity is pertinent in reactions that create new chiral centers.

Regioselectivity:

In the context of 2-pyridone derivatives, regioselectivity is a key consideration in reactions such as alkylation, halogenation, and other electrophilic or nucleophilic substitutions. The electronic nature of the substituents on the ring dictates the position of attack. The cyano group at the 3-position in related pyridones, for example, influences the electron density distribution and thus the regiochemical outcome of further reactions.

Stereoselectivity:

Studies on [3+2] cycloaddition reactions involving related nitrile-containing compounds have demonstrated high degrees of stereoselectivity. For instance, the reaction of azomethine ylides with 2-(benzo[d]thiazol-2-yl)-3-(aryl)acrylonitrile derivatives showed the formation of specific diastereomers, with the stereochemical outcome influenced by the electronic and steric properties of the reactants. researchgate.net While not directly involving this compound, these studies highlight the potential for stereocontrolled transformations in molecules containing a propanenitrile-like moiety.

| Reaction Type | Reactants | Key Findings on Selectivity |

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Arylacrylonitrile | High regioselectivity and stereoselectivity observed, leading to specific diastereomeric products. researchgate.net |

| Synthesis of 3-cyano-2-pyridones | 4H-pyran rearrangement | The rearrangement process to form 3,4-dihydropyridin-2-ones, precursors to 3-cyano-2-pyridones, is a key regioselective step. nih.gov |

This table illustrates findings on regioselectivity and stereoselectivity from studies on structurally related compounds, as specific data for this compound is not available.

Derivatization and Structural Modification of 3 2 Oxopyridin 1 2h Yl Propanenitrile

Synthesis of Substituted Analogs

The core structure of 3-(2-oxopyridin-1(2H)-yl)propanenitrile can be systematically modified to produce a library of substituted analogs. These modifications can be targeted at the 2-pyridone ring or involve transformations of the side chain to build more complex molecular architectures.

Introduction of Aromatic and Aliphatic Substituents

The 2-pyridone ring is a common subunit in many biologically active compounds and pharmaceutical targets, and methods for its selective substitution are of significant interest. rsc.org Site-selective C–H functionalization has emerged as a powerful tool for decorating the 2-pyridone core without the need for pre-functionalized starting materials. rsc.org These reactions can be directed to specific positions on the ring (C3, C4, C5, or C6) to introduce a variety of substituents.

Furthermore, the oxygen atom of the 2-pyridone moiety can undergo O-alkylation, which imparts aromaticity to the ring system, transforming the pyridone into an O-alkyl pyridine (B92270) derivative. researchgate.net This modification fundamentally alters the electronic properties of the scaffold. Research has shown the synthesis of polysubstituted 2-pyridone derivatives through methods like self-condensation cyclization of β-keto amides, which allows for the construction of the substituted ring system from acyclic precursors. researchgate.net

Table 1: Potential Strategies for Introducing Substituents onto the 2-Pyridone Ring

| Modification Site | Reaction Type | Potential Substituents |

|---|---|---|

| C3, C4, C5, C6 | C-H Functionalization | Aryl, Alkyl, Halogen |

| Oxygen Atom | O-Alkylation | Alkyl, Benzyl |

| Ring Synthesis | Multi-component Reactions | Aryl, Heteroaryl |

Formation of Hybrid Heterocyclic Structures

The nitrile group within this compound is a key functional handle for constructing novel hybrid heterocyclic systems. Nitriles can readily participate in cycloaddition reactions to form new heterocyclic rings. A notable example is the [3+2] cycloaddition reaction between a cyano group and sodium azide (B81097), which yields a tetrazole ring. stonybrook.edu This transformation converts the linear nitrile moiety into a planar, five-membered aromatic heterocycle, significantly altering the compound's shape and chemical properties.

The 2-pyridone nucleus itself serves as a valuable building block in the synthesis of more complex molecules. stonybrook.edu It can be integrated with other chemical entities, such as glycosides or acyl chlorides, to create diverse hybrid structures. stonybrook.edu The synthesis of fused purine (B94841) derivatives from pyrimidine (B1678525) precursors illustrates a strategy where a heterocyclic core is annulated to form a more complex, fused system, a concept applicable to the derivatization of the 2-pyridone scaffold. researchgate.net

Table 2: Example of Hybrid Heterocycle Formation

| Reactant | Reagent | Resulting Structure | Reaction Type |

|---|---|---|---|

| Cyano Group | Sodium Azide (NaN₃) | Tetrazole Ring | [3+2] Cycloaddition |

Functionalization for Advanced Applications

Beyond simple substitution, this compound can be functionalized for incorporation into larger, more complex molecular systems designed for specific advanced applications.

Incorporation into Polyfunctional Aromatic Systems

The 2-pyridone scaffold is frequently integrated into larger polycyclic and polyfunctional aromatic systems. Multi-component reactions (MCRs) provide an efficient means to achieve this. For instance, a four-component reaction involving aromatic aldehydes, malononitrile (B47326), an activated ketone, and an ammonia (B1221849) source can produce highly substituted 2-pyridone derivatives fused or linked to other aromatic systems, such as coumarins. nih.gov The synthesis of 4-aryl-6-[benzo[f]coumarin-3-yl]-3-cyano-2(1H)-pyridones showcases the assembly of a complex molecule where the pyridone is part of a larger, conjugated system. nih.gov Such strategies allow for the rapid construction of diverse chemical libraries with potential applications in materials science and medicinal chemistry. nih.gov

Synthesis of Conjugates and Linked Systems

The propanenitrile side chain is an ideal anchor point for creating conjugates, linking the 3-(2-oxopyridin-1(2H)-yl) moiety to other molecules, including biomolecules. A versatile, multi-step protocol for converting nitriles into 3,5-disubstituted 1,2,4-oxadiazoles can be adapted for this purpose. nih.gov This process has been successfully applied to the synthesis of DNA-chemical conjugates. nih.gov

The synthesis begins with the conversion of the nitrile group to an amidoxime (B1450833) using hydroxylamine. The resulting amidoxime is then O-acylated by coupling it with a carboxylic acid. The final step involves a cyclodehydration reaction, typically promoted by heat in a buffered solution, which forms the stable 1,2,4-oxadiazole (B8745197) ring, thus linking the original pyridone structure to the molecule that provided the carboxylic acid. nih.gov This methodology allows for the connection of the pyridone scaffold to a wide variety of molecular partners through a stable heterocyclic linker. nih.gov

Table 3: Multi-step Strategy for Conjugate Synthesis via the Nitrile Group

| Step | Reaction | Intermediate/Product |

|---|---|---|

| 1 | Reaction with Hydroxylamine | Amidoxime |

| 2 | O-acylation with Carboxylic Acid | O-Acylamidoxime |

| 3 | Cyclodehydration | 1,2,4-Oxadiazole conjugate |

Spectroscopic and Crystallographic Characterization of 3 2 Oxopyridin 1 2h Yl Propanenitrile and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of 3-(2-oxopyridin-1(2H)-yl)propanenitrile. One-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments provide unambiguous evidence of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons on both the pyridinone ring and the propanenitrile side chain. The two methylene (B1212753) groups of the side chain typically appear as distinct triplets. The protons adjacent to the nitrogen (N-CH₂) are deshielded and resonate at approximately 4.25 ppm, while the protons adjacent to the nitrile group (CH₂-CN) appear further upfield around 2.91 ppm. The protons on the pyridinone ring exhibit characteristic splitting patterns: H-6 often appears as a doublet of doublets around 7.42 ppm, H-4 as a triplet of doublets at 7.52 ppm, H-5 as a doublet of doublets at 6.64 ppm, and H-3 as a doublet around 6.22 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum confirms the carbon framework. Key signals include the carbonyl carbon (C=O) of the pyridinone ring, which is significantly deshielded and appears around 161.1 ppm. The nitrile carbon (C≡N) is characteristically found near 117.4 ppm. The carbons of the methylene groups in the side chain resonate at approximately 47.9 ppm (N-CH₂) and 17.5 ppm (CH₂-CN). The remaining carbons of the pyridinone ring are observed at distinct chemical shifts: C-6 (138.8 ppm), C-4 (140.6 ppm), C-5 (121.7 ppm), and C-3 (106.1 ppm).

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for confirming the connectivity between the side chain and the pyridinone ring. For instance, HMBC spectra of derivatives show correlations between the methylene protons of the cyanoethyl group and the C-2 and C-6 carbons of the pyridinone ring, definitively establishing the N-alkylation site. Additional correlations are observed between these protons and the carbons of the side chain (C1' and C2'), further solidifying the structural assignment.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | 161.1 |

| C3 | 6.22 (d) | 106.1 |

| C4 | 7.52 (td) | 140.6 |

| C5 | 6.64 (dd) | 121.7 |

| C6 | 7.42 (dd) | 138.8 |

| C1' (CN) | - | 117.4 |

| C2' (CH₂) | 2.91 (t) | 17.5 |

| C3' (CH₂) | 4.25 (t) | 47.9 |

| Note: Chemical shifts are representative and can vary with solvent and experimental conditions. Data sourced from reference. |

Infrared (IR) and Mass Spectrometry (MS) Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the principal functional groups within the molecule. The spectrum of this compound is characterized by two strong absorption bands. A sharp band appears around 2247 cm⁻¹, which is indicative of the nitrile (C≡N) stretching vibration. A second prominent, strong band is observed at approximately 1666 cm⁻¹, corresponding to the carbonyl (C=O) stretch of the amide group in the pyridinone ring.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition of the compound. Using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI), the molecular formula can be determined with high accuracy by observing the protonated molecular ion [M+H]⁺.

| Technique | Functional Group/Feature | Characteristic Absorption/Value |

| Infrared (IR) | Nitrile (C≡N) Stretch | ~2247 cm⁻¹ |

| Infrared (IR) | Carbonyl (C=O) Stretch | ~1666 cm⁻¹ |

| Mass Spec. (HRMS-ESI) | Protonated Molecular Ion [M+H]⁺ | Confirms molecular formula C₈H₈N₂O |

X-ray Diffraction Studies for Molecular and Crystal Structure Elucidation

X-ray diffraction analysis reveals that the pyridinone ring is essentially planar. The conformation of the molecule is largely defined by the orientation of the propanenitrile side chain relative to this ring. The key torsional angle, C6–N1–C3'–C2', dictates the spatial arrangement of the side chain. In related structures, the cyanoethyl group often adopts a gauche conformation, indicating a specific rotational preference around the N1–C3' bond.

The packing of molecules within the crystal lattice is directed by a network of non-covalent interactions. In the crystal structure of derivatives, intermolecular C–H···O and C–H···N hydrogen bonds are significant, linking molecules into larger supramolecular assemblies. The carbonyl oxygen and the nitrile nitrogen atoms frequently act as hydrogen bond acceptors, playing a crucial role in the crystal packing.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties, offering a balance between accuracy and computational cost. For 2-pyridone derivatives, DFT calculations provide fundamental insights into structure-property relationships. nih.govmdpi.com

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, stability, and spectroscopic properties. DFT is employed to calculate key electronic parameters that characterize the molecule's behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability. mdpi.com

For 2-pyridone derivatives, DFT calculations are used to determine these frontier molecular orbitals, as well as to generate electrostatic potential maps that visualize electron-rich and electron-poor regions of the molecule. mdpi.com This information helps in predicting sites susceptible to electrophilic or nucleophilic attack. While specific DFT data for 3-(2-oxopyridin-1(2H)-yl)propanenitrile is not broadly published, the table below illustrates the typical electronic properties that would be determined through such an analysis.

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound Note: These values are representative examples for a molecule of this class and are not based on published experimental data for this specific compound.

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

Reaction Pathway Calculations and Transition State Analysis

DFT is also a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the calculation of reaction pathways and the identification of transition states. This analysis provides a deeper understanding of reaction mechanisms and kinetics by determining the energy barriers (activation energies) that must be overcome for a reaction to proceed. mdpi.com For molecules like this compound, this could involve studying its synthesis, degradation, or metabolic pathways. Theoretical investigations into the tautomerization of the parent 2-hydroxypyridine (B17775)/2-pyridone system, for instance, have successfully used DFT to calculate the high activation barrier for unimolecular proton transfer. mdpi.com

Table 2: Example of a Hypothetical Reaction Pathway Analysis Note: This table provides an illustrative example of data obtained from DFT calculations for a generic reaction.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0.0 | Starting materials |

| 2 | Transition State (TS1) | +25.5 | Activation energy barrier |

| 3 | Intermediate | -5.2 | A metastable species formed during the reaction |

| 4 | Transition State (TS2) | +15.8 | Second activation energy barrier |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular behavior, offering insights that are complementary to the static picture provided by methods like DFT. For 2-pyridone derivatives, MD simulations are particularly useful for understanding their behavior in a biological environment, such as in solution or bound to a protein. nih.govmdpi.com

Conformational Dynamics Studies

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. MD simulations allow for the exploration of the conformational landscape of a molecule, revealing its preferred shapes and the flexibility of its structure. mdpi.com Studies on pyridone adenine dinucleotides, for example, have used MD simulations to show how different derivatives have distinct preferences for folded or extended conformations, which is driven by intramolecular interactions. mdpi.com For this compound, the flexibility of the propanenitrile side chain attached to the pyridone ring would be a key area of investigation, as its orientation can influence how the molecule interacts with its surroundings.

Intermolecular Interaction Modeling

MD simulations are extensively used to model the interactions between a molecule and its environment, such as water molecules or a protein receptor. jchemlett.com In drug discovery research, MD simulations of a ligand-protein complex can assess the stability of the binding pose predicted by molecular docking. nih.govacs.org The simulations can reveal key intermolecular interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the complex. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation time is a common way to evaluate the stability of the complex. acs.org

Molecular Docking and Structure-Based Design Principles (purely computational aspects)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). wjarr.com This method is a cornerstone of structure-based drug design, allowing researchers to screen virtual libraries of compounds against a protein target to identify potential drug candidates. researchgate.netmdpi.com The 2-pyridone scaffold is a common feature in molecules designed as enzyme inhibitors. nih.govmdpi.com

Docking algorithms place the ligand into the active site of the protein in various conformations and orientations and score these poses based on a scoring function that estimates the binding affinity. nih.gov The results provide a binding score (e.g., in kcal/mol) and a detailed view of the interactions between the ligand and the amino acid residues in the protein's active site. mdpi.comnih.gov Numerous studies have employed molecular docking to evaluate 2-pyridone derivatives as potential inhibitors for various enzymes, including the main protease of SARS-CoV-2. nih.gov For this compound, docking studies would be used to predict its binding mode and affinity to a specific biological target, guiding the design of more potent analogues.

Table 3: Illustrative Molecular Docking Results for this compound against a Hypothetical Protein Target Note: This table represents typical output from a molecular docking simulation.

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | Estimated free energy of binding. More negative values indicate stronger binding. |

| Interacting Residues | Tyr88, Leu150, His163, Glu166 | Key amino acid residues in the active site that form contacts with the ligand. |

| Hydrogen Bonds | 2 | Number of hydrogen bonds formed between the ligand and the protein. |

Applications As a Building Block in Complex Organic Synthesis

Role in the Construction of Diverse Heterocyclic Frameworks

The compound is a potent precursor for the synthesis of a multitude of heterocyclic scaffolds, which are central to medicinal chemistry and materials science. Its utility stems from the strategic placement of functional groups that can participate in a variety of cyclization, condensation, and multicomponent reactions.

The inherent 2-pyridone structure of 3-(2-oxopyridin-1(2H)-yl)propanenitrile makes it a foundational element for synthesizing more complex substituted pyridines and fused bicyclic or polycyclic systems. diva-portal.org Synthetic strategies often leverage the reactivity of the propanenitrile chain to build an additional ring onto the existing pyridone core. Methodologies such as one-pot, four-component condensation reactions involving starting materials like ethyl cyanoacetate (B8463686), ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) have proven effective for the rapid assembly of substituted 3-cyano-2-pyridones. researchgate.net

While direct annulation reactions starting from this compound are context-specific, the principles of pyridone synthesis highlight its potential. For example, the Guareschi-Thorpe condensation, which utilizes a cyanoacetamide and a 1,3-diketone, demonstrates the utility of the α-cyanoacetyl moiety in forming the pyridine (B92270) ring. wikipedia.org By analogy, functionalization of the methylene (B1212753) group alpha to the nitrile in this compound could enable its participation in similar condensation cascades to construct fused systems.

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to highly functionalized 2-pyridones under microwave irradiation, offering advantages such as high yields and short reaction times. jmaterenvironsci.com The synthesis of fused pyridines can also be achieved through tandem reactions, such as the base-promoted 7-exo-dig cyclization of N-propargyl enaminones, which can be trapped by various reagents to yield fused dihydrofuro[2,3-b]pyridines. organic-chemistry.org The treatment of 3,5-dibenzoylporphyrins with ammonium acetate to yield novel oxopyridochlorins represents an elegant example of fusing a pyridine ring onto a complex scaffold. rsc.org

Table 1: Representative Synthetic Strategies for Pyridone-Containing Frameworks

| Reaction Type | Key Reactants | Product Class | Reference |

| Four-Component Reaction | Ethyl cyanoacetate, Aldehyde, Ketone, Ammonium acetate | 3-Cyano-2-pyridones | researchgate.net |

| Guareschi-Thorpe Condensation | Cyanoacetamide, 1,3-Diketone | 2-Pyridones | wikipedia.org |

| Microwave-Assisted MCR | Enaminone, Ethyl 2-cyanoacetate, Benzylamine | 2-Pyridones | jmaterenvironsci.com |

| Tandem Cyclization/Trapping | N-Propargyl enaminones, Alcohols/Thiols | Dihydrofuro[2,3-b]pyridines | organic-chemistry.org |

| Fused Porphyrinoid Synthesis | 3,5-Dibenzoylporphyrin, Ammonium acetate | Oxopyridochlorins | rsc.org |

The propanenitrile moiety is a versatile functional group that serves as a linchpin for the synthesis of numerous other nitrogen-containing heterocycles. The cyanoethyl group, in particular, has been incorporated into precursors for the synthesis of complex fused systems like pyrimido[4,5-b]indoles. mdpi.com

The reactivity of the nitrile group and the adjacent methylene allows for cyclocondensation reactions with various binucleophiles. For instance, derivatives containing the N-cyanoethyl group have been used in the synthesis of pyrazolines. researchgate.net In a broader context, nitrile-containing precursors are central to established heterocyclic syntheses. Oxazinethione derivatives, which can be prepared from nitrile precursors, have been shown to react with hydrazine (B178648) hydrate (B1144303) to yield pyrazole-fused systems or with thiourea (B124793) to afford pyrimidine (B1678525) derivatives. semanticscholar.org

Moreover, the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines has been successfully achieved starting from precursors containing an oxopropanenitrile unit, underscoring the synthetic potential of this functionality present in the titular compound. researchgate.net Multicomponent reactions involving tert-butyl isocyanide, an aldehyde, and 2-aminopyrazine (B29847) or 2-aminopyridine (B139424) are effective for producing imidazo[1,2-a]pyrazine (B1224502) and imidazo[1,2-a]pyridine (B132010) derivatives, respectively. nih.gov

Strategies for Rapid Analog Synthesis (RAS) Utilizing the Compound

Rapid Analog Synthesis (RAS) is a key strategy in drug discovery for quickly generating libraries of related compounds for biological screening. Multicomponent reactions (MCRs) are a cornerstone of RAS due to their efficiency, atom economy, and ability to generate molecular complexity in a single step. nih.govnih.gov The structure of this compound makes it an excellent candidate for inclusion in MCR-based library synthesis.

The key features of the compound that lend themselves to RAS include:

An Activated Methylene Group: The CH₂ group alpha to the cyano function is activated and can act as a C-nucleophile in reactions like Knoevenagel condensations or Michael additions, which are often the initial steps in MCR cascades such as the Hantzsch or Biginelli reactions. mdpi.com

A Nucleophilic Nitrile Group: The nitrile group can participate in cyclization reactions, for instance, by reacting with an in-situ generated imine or other electrophilic centers to close a heterocyclic ring.

The 2-Pyridone Ring: This moiety can be pre-functionalized or serve as a stable core scaffold onto which diversity is built using the reactive propanenitrile arm.

By employing this compound as the active methylene component in a three- or four-component reaction with a diverse set of aldehydes and other nucleophiles (e.g., amidines, ureas, β-ketoesters), a large library of novel, complex heterocycles could be rapidly assembled. nih.govresearchgate.netnih.gov This approach allows for systematic variation of substituents around a common core, facilitating the exploration of structure-activity relationships (SAR).

Integration into Supramolecular Architectures (Theoretical Frameworks)

The specific arrangement of hydrogen bond donors, acceptors, and aromatic surfaces in this compound makes it a compelling candidate for the design of ordered supramolecular assemblies. Theoretical frameworks suggest that the interplay of various non-covalent interactions can guide its assembly into predictable, higher-order structures.

The predictable self-assembly of the compound is governed by a hierarchy of non-covalent interactions, which can be analyzed and quantified using crystallographic studies and computational methods like Hirshfeld surface analysis and Density Functional Theory (DFT). researchgate.netrsc.org

Key non-covalent interactions include:

Hydrogen Bonding: The 2-pyridone motif is a classic example of a self-complementary hydrogen bonding unit. The N-H group acts as a donor and the carbonyl oxygen (C=O) as an acceptor, leading to the formation of exceptionally stable head-to-tail cyclic dimers. This is the primary and strongest interaction governing its assembly. nih.govresearchgate.net The nitrogen atom of the cyano group can also act as a weaker hydrogen bond acceptor for C-H donors. researchgate.net

π-π Stacking: The electron-rich pyridone ring can engage in π-π stacking interactions with adjacent rings. These interactions can be parallel, anti-parallel, or slipped, and contribute significantly to the stabilization of the crystal lattice. researchgate.netrsc.org

C-H···O and C-H···N Interactions: The various C-H bonds in the molecule, particularly those on the pyridone ring and the alkyl chain, can act as weak hydrogen bond donors to the pyridone carbonyl oxygen and the nitrile nitrogen, respectively. These numerous weak interactions collectively provide significant stabilization energy. researchgate.net

CN···π Interactions: The electron-rich π-system of the pyridone ring can interact with the electrophilic carbon of the nitrile group of a neighboring molecule, an interaction known as a tetrel bond, which can further direct the supramolecular assembly. researchgate.net

Table 2: Analysis of Non-Covalent Interactions in 2-Pyridone Derivatives

| Interaction Type | Donor | Acceptor | Role in Assembly | Typical Energy (kJ/mol) | Reference |

| Hydrogen Bond | Pyridone N-H | Pyridone C=O | Dimer formation, Primary motif | -20 to -40 | researchgate.net |

| π-π Stacking | Pyridone Ring | Pyridone Ring | Columnar packing, Lattice stabilization | -5 to -15 | researchgate.netrsc.org |

| C-H···O | Ring/Alkyl C-H | Pyridone C=O | 3D network formation | -2 to -8 | researchgate.net |

| C-H···N | Ring/Alkyl C-H | Nitrile N | 3D network formation | -2 to -6 | researchgate.netnih.gov |

| CN···π (Tetrel Bond) | Nitrile C | Pyridone Ring π-system | Directional packing control | -1 to -5 | researchgate.net |

The principles of non-covalent interaction translate directly into predictable self-assembly behavior. The dominant N-H···O hydrogen bonding of the 2-pyridone unit reliably drives the formation of robust dimers. These dimers can then be considered as larger supramolecular synthons that arrange themselves in the solid state through the weaker, yet highly directional, C-H···N, C-H···O, and π-π stacking interactions. researchgate.net

In the context of molecular recognition, the specific geometry and electronic properties of the 2-pyridone dimer create a defined recognition surface. researchgate.net This surface, rich in hydrogen bonding sites and aromatic character, could potentially recognize and bind complementary guest molecules. The formation and decomposition of inclusion compounds can be highly selective to the guest's molecular structure, representing a form of solid-state molecular recognition. researchgate.net Theoretical studies can model these host-guest interactions, predicting binding affinities and guiding the design of functional materials based on the self-assembly of this compound and its derivatives. mdpi.commdpi.com

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes for the Compound

The synthesis of 2-pyridone derivatives has traditionally relied on multi-step procedures that can be resource-intensive. nih.gov Future research will undoubtedly focus on developing greener and more efficient synthetic methodologies for 3-(2-oxopyridin-1(2H)-yl)propanenitrile.

Key areas of investigation include:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for constructing complex molecules like 2-pyridones in a single step from simple precursors, thereby minimizing waste and improving atom economy. nih.govwordpress.com Future work could explore a one-pot synthesis of this compound by combining a suitable amine, a dicarbonyl compound, and cyanoacetic acid or its derivatives. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of N-substituted 2-pyridones. mdpi.comnih.gov A systematic study to optimize the microwave-assisted synthesis of this compound could lead to a more energy-efficient and rapid production method. acs.org

Photocatalysis: Visible-light photocatalysis has emerged as a sustainable tool for N-alkylation of heterocycles. acs.orgrsc.org Research into the photocatalytic coupling of 2-hydroxypyridine (B17775) with a suitable propanenitrile precursor could provide a mild and environmentally benign synthetic route. bohrium.comacs.orgresearchgate.net

Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, improved safety, and easier scalability. Developing a flow process for the synthesis of this compound could lead to a more efficient and reproducible manufacturing process.

Challenges in this area include identifying suitable catalysts for these green reactions, optimizing reaction conditions to achieve high selectivity for N-alkylation over O-alkylation, and ensuring the scalability of these methods for industrial application. acs.orguk-cpi.com

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Potential Advantages | Potential Challenges |

|---|---|---|

| Multicomponent Reactions | High atom economy, reduced waste, operational simplicity. nih.govwordpress.com | Identification of suitable starting materials and catalysts, control of regioselectivity. |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. mdpi.comnih.gov | Scalability, potential for localized overheating. |

| Photocatalysis | Use of visible light as a renewable energy source, mild reaction conditions. acs.orgrsc.org | Catalyst stability and cost, quantum yield optimization. |

| Flow Chemistry | Precise control over reaction parameters, enhanced safety, scalability. | Initial setup cost, potential for clogging with solid byproducts. |

Exploration of Novel Reactivity Patterns and Selectivities

The 2-pyridone ring is a versatile platform for a variety of chemical transformations. tandfonline.comresearchgate.net Future research on this compound will likely focus on exploring its unique reactivity, influenced by the interplay between the pyridone core and the propanenitrile side chain.

Potential avenues for research include:

Cycloaddition Reactions: The 2-pyridone moiety can participate in cycloaddition reactions, such as [4+2] and [4+4] cycloadditions, to form complex polycyclic structures. nih.govrsc.orgrsc.orgacs.org A detailed investigation into the cycloaddition reactivity of this compound with various dienophiles and under photochemical conditions could lead to the synthesis of novel bridged bicyclic lactams. acs.org

C-H Functionalization: Direct C-H functionalization of the 2-pyridone ring offers a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials. rsc.org Exploring site-selective C-H alkylation, arylation, or amination at the C3, C4, C5, and C6 positions of the pyridone ring in this compound would be a significant advancement.

Reactions of the Nitrile Group: The nitrile group in the side chain can be transformed into a variety of other functional groups, such as amines, carboxylic acids, or tetrazoles. A systematic study of these transformations in the context of the 2-pyridone scaffold could yield a library of new derivatives with diverse properties.

A key challenge will be to achieve high regioselectivity in these reactions, as the electronic nature of the 2-pyridone ring can direct functionalization to multiple positions. iipseries.org Understanding the directing effects of the N-propanenitrile substituent will be crucial for controlling the reaction outcomes.

Computational Design of New Derivatives with Tunable Properties

Computational chemistry provides a powerful tool for predicting the properties of molecules and guiding the design of new derivatives. nih.gov Future research will likely leverage computational methods to design novel analogs of this compound with tailored electronic, optical, and chemical properties.

Specific areas for computational investigation include:

Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. researchgate.netnih.gov Such studies can help in understanding the regioselectivity of its reactions and in predicting the effects of substituents on its properties. researchgate.net

Tautomerism Studies: The 2-pyridone/2-hydroxypyridine tautomerism is a fundamental aspect of this class of compounds and is influenced by substituents and the surrounding environment. wayne.eduaip.orgrsc.org Computational studies can provide insights into the tautomeric equilibrium of this compound and its derivatives, which is crucial for understanding their reactivity and biological activity.

In Silico Screening: Computational screening of virtual libraries of derivatives can accelerate the discovery of new compounds with desired properties. For example, by computationally evaluating the electronic properties of various substituted analogs of this compound, researchers can identify promising candidates for synthesis and experimental testing.

A significant challenge in this area is the accuracy of computational models, which need to be validated against experimental data. The development of more accurate and efficient computational methods will be essential for the reliable design of new derivatives.

Table 2: Potential Applications of Computational Design

| Computational Method | Application to this compound Derivatives | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Predicting reaction pathways and regioselectivity. | Activation energies, reaction enthalpies, electronic structure. nih.gov |

| Time-Dependent DFT (TD-DFT) | Simulating UV-Vis absorption and emission spectra. | Electronic transition energies, oscillator strengths. |

| Molecular Dynamics (MD) | Simulating behavior in different solvent environments. | Solvation energies, conformational preferences. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing the nature of chemical bonds and intermolecular interactions. | Bond critical point properties, interaction energies. |

Advanced Characterization Techniques for Reaction Monitoring and Product Analysis

The development of advanced analytical techniques is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring the purity of the final products.

Future research in this area should focus on:

In Situ Reaction Monitoring: Techniques such as in situ Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information on the concentrations of reactants, intermediates, and products during the synthesis of this compound. spectroscopyonline.comfu-berlin.de This can lead to a better understanding of the reaction kinetics and mechanism.

Autonomous Self-Optimization Platforms: The integration of in situ monitoring with automated reaction systems can enable autonomous self-optimization of reaction conditions to maximize yield and minimize impurities. acs.org

Advanced Mass Spectrometry: High-resolution mass spectrometry techniques are invaluable for the unambiguous identification of products, byproducts, and intermediates, particularly in complex reaction mixtures.

Chromatographic Methods: The development of robust high-performance liquid chromatography (HPLC) methods is essential for the separation and quantification of this compound and its isomers or related impurities. helixchrom.com

A challenge in this area is the often-complex nature of reaction mixtures, which may require the use of multiple complementary analytical techniques for a comprehensive analysis. The development of hyphenated techniques (e.g., LC-MS, LC-NMR) will be particularly valuable.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 3-(2-oxopyridin-1(2H)-yl)propanenitrile, and how is purity confirmed?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, derivatives with pyridone rings (e.g., 2-oxopyridin-1(2H)-yl groups) are synthesized using precursors like 4-(2-oxopyridin-1(2H)-yl)aniline under reflux conditions with coupling agents such as EDCI/HOBt in anhydrous DMF .

- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. Key spectral features include:

- ¹H NMR : Peaks for aromatic protons (δ 6.8–8.2 ppm) and nitrile proton absence (confirmed via IR).

- HRMS : Exact mass matching calculated molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Precautions :

- Avoid inhalation of dust/particulates; use fume hoods or respiratory protection.

- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Store in a cool, dry place away from oxidizing agents .

- Emergency Measures :

- Skin contact: Wash with soap and water for 15 minutes.

- Eye exposure: Rinse with water for 20 minutes and seek medical attention .

Advanced Research Questions

Q. How does the 2-oxopyridin-1(2H)-yl moiety influence the bioactivity of this compound in kinase inhibition?

- Mechanistic Insight : The pyridone ring acts as a hydrogen-bond acceptor, enhancing binding affinity to kinase active sites. For example, tert-butyl ester derivatives of similar compounds (e.g., Patent EP 3, 9) inhibit p38 MAP kinase by forming critical interactions with ATP-binding pockets .

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing substituents on the pyridone ring (e.g., fluorine) increase metabolic stability.

- Nitrile groups improve solubility and modulate electronic effects .

Q. What computational strategies are used to predict the reactivity of this compound in nucleophilic reactions?

- Methods :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., ethanol/water mixtures) on reaction pathways .

- Key Findings :

- The nitrile group exhibits strong electrophilicity, favoring attack by amines or thiols.

- Pyridone ring conjugation stabilizes transition states in SN2 mechanisms .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Analytical Workflow :

Cross-Validation : Compare NMR data across multiple solvents (DMSO-d6 vs. CDCl₃) to identify solvent-induced shifts.

X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., para vs. meta substitution) .

Isotopic Labeling : Use ¹⁵N or ¹³C-labeled compounds to track nitrile group behavior in HRMS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.